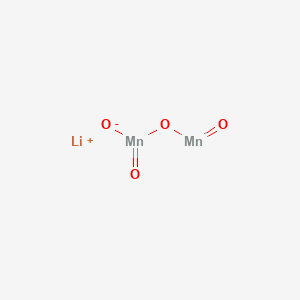

lithium;oxido-oxo-(oxomanganiooxy)manganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of lithium;oxido-oxo-(oxomanganiooxy)manganese typically involves the following steps:

Solid-State Reaction: This method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) in stoichiometric amounts.

Hydrothermal Synthesis: This method involves the reaction of lithium hydroxide (LiOH) and manganese acetate (Mn(CH₃COO)₂) in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly used due to its simplicity and scalability. The raw materials are mixed in large reactors and heated in rotary kilns to achieve the desired product. The hydrothermal method is also used but is more suitable for producing high-purity materials for specialized applications .

Types of Reactions:

Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge and discharge cycles of lithium-ion batteries.

Intercalation/De-intercalation Reactions: Lithium ions intercalate into and de-intercalate from the manganese oxide lattice during battery operation.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Lithium metal (Li) and lithium salts (e.g., LiPF₆) are used as reducing agents in battery electrolytes.

Major Products Formed:

Lithium Manganese Oxide (LiMn₂O₄): Formed during the intercalation of lithium ions.

Manganese Dioxide (MnO₂): Formed during the de-intercalation of lithium ions.

Wissenschaftliche Forschungsanwendungen

Lithium;oxido-oxo-(oxomanganiooxy)manganese has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of lithium;oxido-oxo-(oxomanganiooxy)manganese in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions into the manganese oxide lattice. During charging, lithium ions are extracted from the lattice, causing the manganese ions to be oxidized from Mn³⁺ to Mn⁴⁺. During discharging, lithium ions are reinserted into the lattice, reducing the manganese ions back to Mn³⁺ .

Vergleich Mit ähnlichen Verbindungen

Lithium Cobalt Oxide (LiCoO₂): Another commonly used cathode material in lithium-ion batteries.

Lithium Iron Phosphate (LiFePO₄): Known for its excellent thermal stability and safety but has a lower energy density compared to lithium;oxido-oxo-(oxomanganiooxy)manganese.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, cost, and safety but is more complex to synthesize.

Uniqueness: this compound stands out due to its cost-effectiveness, non-toxicity, and high thermal stability. Its three-dimensional spinel structure allows for high rate capability and better performance in high-power applications .

Eigenschaften

IUPAC Name |

lithium;oxido-oxo-(oxomanganiooxy)manganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)

![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)

![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)